molecular formula C11H14O2 B14710507 1-(3-Methoxy-4-methylphenyl)propan-1-one CAS No. 18158-58-2

1-(3-Methoxy-4-methylphenyl)propan-1-one

Cat. No.: B14710507
CAS No.: 18158-58-2
M. Wt: 178.23 g/mol
InChI Key: KSBVRRPPBINOBA-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylphenyl)propan-1-one is an aryl ketone characterized by a propan-1-one backbone substituted with a 3-methoxy-4-methylphenyl group. This compound belongs to a broader class of propiophenone derivatives, where substituents on the aromatic ring influence electronic properties, reactivity, and applications in organic synthesis.

Properties

CAS No.

18158-58-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(3-methoxy-4-methylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-6-5-8(2)11(7-9)13-3/h5-7H,4H2,1-3H3

InChI Key

KSBVRRPPBINOBA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the preparation of a Grignard reagent from 3-methoxy-4-methylbromobenzene and magnesium in an anhydrous ether solvent such as tetrahydrofuran. Subsequent addition of propionitrile (CH₃CH₂CN) to the Grignard reagent forms an intermediate imine complex, which is hydrolyzed to yield the target ketone.

Example Protocol

  • Grignard Reagent Formation :
    • 3-Methoxy-4-methylbromobenzene (1.0 mol) is reacted with magnesium powder (1.1 mol) in tetrahydrofuran under nitrogen at 50–60°C.
    • The mixture is refluxed until magnesium is fully consumed (0.5–1.0 hours).
  • Nitrile Addition :

    • Propionitrile (1.05 mol) is added dropwise to the Grignard reagent at 30–40°C.
    • The reaction is stirred for 1–2 hours to ensure complete conversion.
  • Acid Hydrolysis :

    • The intermediate is hydrolyzed with 3 M hydrochloric acid, followed by separation of the organic layer.
    • Distillation under reduced pressure (−0.095 MPa) isolates this compound.

Yield and Purity

  • Typical yields range from 75% to 85%, with purity exceeding 95% after distillation.
  • Byproducts such as dimethoxypropane (<5%) may form but are removed during purification.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to an aromatic ring using acyl halides and a Lewis acid catalyst. For this compound, this method employs 3-methoxy-4-methyltoluene and propionyl chloride.

Reaction Optimization

  • Catalyst Selection : Aluminum chloride (AlCl₃) is preferred due to its strong Lewis acidity, facilitating electrophilic substitution.
  • Solvent Systems : Dichloromethane or nitrobenzene enhances solubility and reaction rates.
  • Temperature Control : Reactions are conducted at 0–5°C to minimize side reactions like polyacylation.

Procedure

  • Acylation Step :
    • 3-Methoxy-4-methyltoluene (1.0 mol) is dissolved in dichloromethane.
    • Propionyl chloride (1.2 mol) and AlCl₃ (1.5 mol) are added gradually under ice cooling.
    • The mixture is stirred for 4–6 hours at room temperature.
  • Workup :
    • The reaction is quenched with ice-water, and the organic layer is separated.
    • Column chromatography (silica gel, hexane/ethyl acetate) yields the purified ketone.

Challenges

  • The electron-donating methoxy group directs acylation to the ortho and para positions, but steric hindrance from the 4-methyl group favors para substitution.
  • Yields are moderate (60–70%) due to competing side reactions.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, offer an alternative route by connecting aryl halides with acylated boronates.

Suzuki-Miyaura Protocol

  • Borylation :

    • 3-Methoxy-4-methylphenylboronic acid is prepared via Miyaura borylation of the corresponding bromide.
  • Coupling with Propanoyl Electrophile :

    • The boronate reacts with propanoyl chloride in the presence of palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine).

Advantages

  • Excellent regioselectivity (>90%) and functional group tolerance.
  • Yields up to 80% under mild conditions (50°C, 12 hours).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Grignard Reaction 75–85 ≥95 High selectivity, scalable Requires anhydrous conditions
Friedel-Crafts 60–70 85–90 Simple setup Low regioselectivity, harsh acids
Suzuki Coupling 70–80 ≥90 Mild conditions, versatile Costly catalysts, complex synthesis

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Tetrahydrofuran and AlCl₃ are recovered via distillation and neutralization, respectively, reducing environmental impact.
  • Continuous-flow reactors enhance Grignard reaction efficiency, achieving throughputs of 100–200 kg/day.

Byproduct Management

  • Dimethoxypropane and unreacted diols are separated using fractional distillation.
  • Waste streams are treated with alkaline solutions to neutralize acidic byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, nitro compounds

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Para-substituted methoxy groups (e.g., 4-OCH₃) generally yield higher reaction efficiencies than meta-substituted variants .

Halogens vs. Methoxy Groups : Halogenated derivatives show lower yields in coupling reactions compared to methoxy-substituted analogs, likely due to electronic deactivation .

Steric Effects : Methyl groups adjacent to reactive sites (e.g., 4-methyl in the target compound) may reduce reactivity but improve stability .

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